molecular formula C18H15ClN2O2 B14982908 4-chloro-N-(8-ethoxyquinolin-5-yl)benzamide

4-chloro-N-(8-ethoxyquinolin-5-yl)benzamide

Cat. No.: B14982908
M. Wt: 326.8 g/mol
InChI Key: KRFYOMNPXCSCAQ-UHFFFAOYSA-N
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Description

4-chloro-N-(8-ethoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 4-position of the benzamide moiety and an ethoxy group at the 8-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(8-ethoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-(8-ethoxyquinolin-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

4-chloro-N-(8-ethoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C18H15ClN2O2/c1-2-23-16-10-9-15(14-4-3-11-20-17(14)16)21-18(22)12-5-7-13(19)8-6-12/h3-11H,2H2,1H3,(H,21,22)

InChI Key

KRFYOMNPXCSCAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)Cl)C=CC=N2

Origin of Product

United States

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